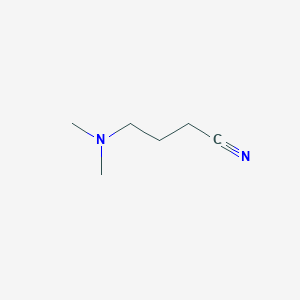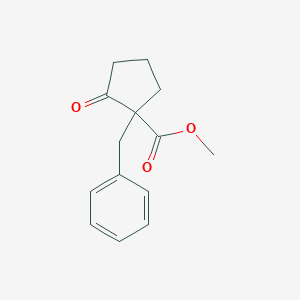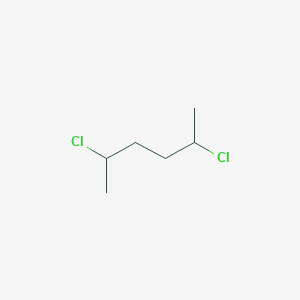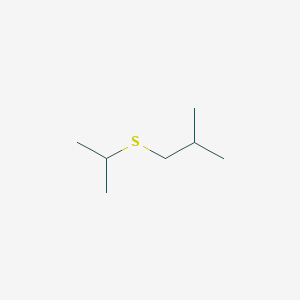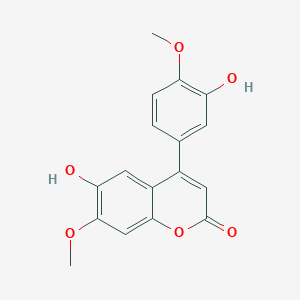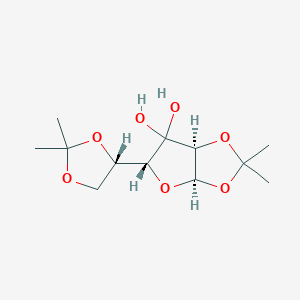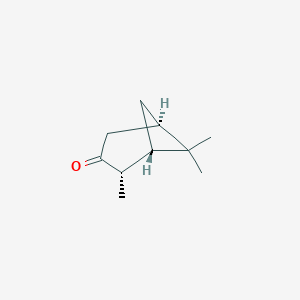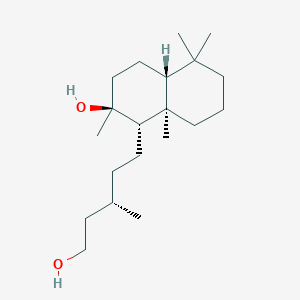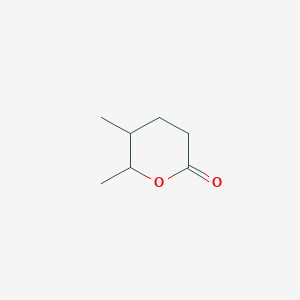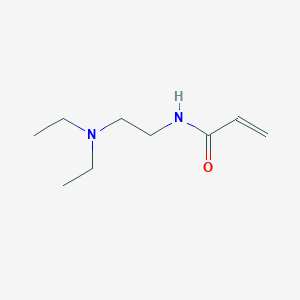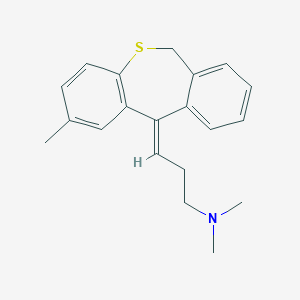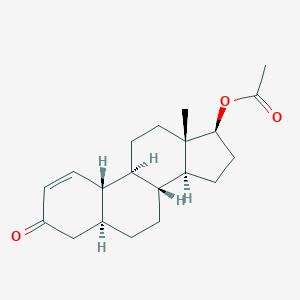
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate, also known as MENT acetate, is a synthetic androgen and anabolic steroid. It is a derivative of testosterone and has been used in scientific research for its potential as a treatment for various medical conditions.
Mechanism Of Action
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate works by binding to androgen receptors in the body, which leads to increased protein synthesis and muscle growth. It also has the potential to increase bone density and improve overall physical performance.
Biochemical And Physiological Effects
Studies have shown that 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate can increase muscle mass and strength, improve bone density, and enhance physical performance. It has also been shown to have a positive effect on mood and cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate in lab experiments is its high potency and selectivity for androgen receptors. However, its use is limited by its potential for side effects, including liver toxicity and cardiovascular complications.
Future Directions
Future research on 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate may focus on its potential as a treatment for muscle wasting and other medical conditions. It may also be studied for its potential as a male contraceptive and for its effects on cognitive function and mood. Additionally, research may focus on developing safer and more effective synthetic androgens for therapeutic use.
Synthesis Methods
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate is synthesized through a multi-step process starting with the precursor compound 16-dehydropregnenolone acetate. The precursor is first converted to 19-nor-5-androstenedione, which is then converted to 5alpha-androst-16-en-3-one. This intermediate is then converted to 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate through a series of chemical reactions.
Scientific Research Applications
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate has been studied for its potential use in the treatment of various medical conditions, including hypogonadism, muscle wasting, and osteoporosis. It has also been studied for its potential as a male contraceptive. In addition, 5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate acetate has been used in scientific research to study androgen receptor function and activity.
properties
CAS RN |
15019-21-3 |
|---|---|
Product Name |
5alpha-Estr-1-en-3-one, 17beta-hydroxy-, acetate |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(5S,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-4H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,13,15-19H,3,5,7-11H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
YKUCUACTZARKBX-XDQPPUBWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C=CC(=O)C4)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C |
synonyms |
17β-(Acetyloxy)-5α-estr-1-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



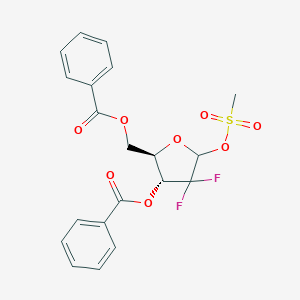
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
